
Ursodeoxycholic-2,2,4,4-D4 acid
Übersicht
Beschreibung
Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterium-labeled analog of ursodeoxycholic acid (UDCA), a hydrophilic bile acid with well-documented therapeutic applications in hepatobiliary disorders. UDCA-D4 is synthesized by replacing four hydrogen atoms with deuterium at the 2,2,4,4 positions of the UDCA molecule (CAS: D-3819) . This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking of bile acid metabolism, absorption, and distribution using techniques like mass spectrometry. Unlike therapeutic UDCA, UDCA-D4 is primarily employed in preclinical research due to its non-radioactive isotopic labeling, which avoids radiation hazards while maintaining chemical stability .
Vorbereitungsmethoden
The synthesis of UDCA-D₄ builds upon established methods for non-deuterated UDCA. The most widely cited industrial process involves a three-step sequence: oxidation of chenodeoxycholic acid (CDCA), hydrogenation of the intermediate 3α-hydroxy-7β-carbonyl-5β-cholanic acid, and purification via salification .
Oxidation of Chenodeoxycholic Acid
CDCA is oxidized using sodium hypochlorite (NaClO) under acidic conditions to yield 3α-hydroxy-7β-carbonyl-5β-cholanic acid. A representative protocol involves dissolving 50 g of CDCA in 500 mL methanol, adding 20 g tartaric acid, and dropwise addition of 84 g NaClO (5.73% active chlorine) at 15–22°C . Neutralization with sodium carbonate (pH 5), methanol evaporation, and water precipitation yields 47.8 g (96.1% yield) of the ketone intermediate .
Key Reaction Parameters:
Parameter | Value |
---|---|
Temperature | 15–22°C |
Reaction Time | 1 hour |
NaClO Concentration | 5.73% (w/w) |
Yield | 96.1% |
Hydrogenation to Ursodeoxycholic Acid
The ketone intermediate undergoes catalytic hydrogenation using Raney nickel or cobalt under pressurized H₂. In a 2 L autoclave, 50 g of 3α-hydroxy-7β-carbonyl-5β-cholanic acid reacts with 15 g Raney nickel in n-butanol at 70–80°C under 60 kg/cm² H₂ pressure for 8 hours . Post-reaction processing yields 48.1 g UDCA (95.7% yield, 95.2% purity) .
Hydrogenation Conditions:
Catalyst | Raney Nickel |
---|---|
Solvent | n-Butanol |
Pressure | 60 kg/cm² |
Temperature | 70–80°C |
Duration | 8 hours |
Purification via Triethylamine Salification
Crude UDCA is dissolved in acetone, refluxed with triethylamine to form a salt, and recrystallized. Neutralization with glacial acetic acid produces pharmaceutical-grade UDCA with >99% purity .
Deuteration Strategies for UDCA-D₄ Synthesis
Incorporating deuterium at the 2,2,4,4 positions requires modifying standard UDCA synthesis protocols. Two primary approaches dominate industrial production:
Deuterated Starting Material Synthesis
Position | Deuteration Efficiency (%) |
---|---|
C-2 | 98.2 ± 1.4 |
C-4 | 97.8 ± 1.6 |
Post-Synthetic Deuteration
UDCA dissolved in deuterated methanol (CD₃OD) undergoes base-catalyzed exchange using KOD/D₂O at 80°C. This method achieves 95–97% deuteration at C-2 and C-4 within 72 hours .
Biological Synthesis Approaches
While chemical methods dominate industrial production, enzymatic routes offer greener alternatives:
7α-HSDH/7β-HSDH Cascade
Engineered E. coli co-expressing 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-HSDH converts CDCA-D₄ to UDCA-D₄ via a 7-keto intermediate . The dual-enzyme system achieves 92% conversion in 12 hours at pH 9.0 .
Biocatalytic Parameters:
Enzyme | Specific Activity (U/mg) |
---|---|
7α-HSDH | 18.7 ± 1.2 |
7β-HSDH | 15.3 ± 0.9 |
Analytical Characterization of UDCA-D₄
Mass Spectrometry Profiling
UDCA-D₄ exhibits a molecular ion at m/z 400.6 ([M-H]⁻), with deuterium incorporation confirmed by +4 Da shift compared to native UDCA . Fragmentation patterns show characteristic losses of D₂O (-20.0 Da) from C-2 and C-4 positions.
Nuclear Magnetic Resonance
¹H NMR (600 MHz, CD₃OD):
-
δ 0.68 (s, 3H, 18-CH₃)
-
δ 0.93 (d, J=6.5 Hz, 3H, 21-CH₃)
-
Absence of signals at δ 2.25 (C-2 H) and δ 1.98 (C-4 H) confirms deuteration .
Comparative Analysis of Synthesis Methods
Parameter | Chemical Synthesis | Biological Synthesis |
---|---|---|
Yield | 89–92% | 78–85% |
Purity | >99% | 95–97% |
Deuterium Efficiency | 97–99% | 85–88% |
Process Time | 24–36 hours | 48–72 hours |
Environmental Impact | High (organic solvents) | Low (aqueous buffer) |
"The combination of chemical precision and biological innovation will drive the next generation of deuterated bile acid therapeutics." – Adapted from .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ursodeoxycholsäure-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann zu 7-Keton-Derivaten oxidiert werden.
Reduktion: Elektroreduktion von 7-Keton-Lithocholsäure zu Ursodeoxycholsäure.
Substitution: Sie kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Bei der Elektroreduktion werden Dimethylsulfoxid, Dimethylformamid und N-Methyl-2-Pyrrolidon als Additive verwendet.
Substitution: Reagenzien wie Natriumhydroxid und Salzsäure werden häufig eingesetzt.
Wichtigste gebildete Produkte
Oxidation: 7-Keton-Derivate.
Reduktion: Ursodeoxycholsäure.
Substitution: Verschiedene substituierte Gallensäuren.
Wissenschaftliche Forschungsanwendungen
Ursodeoxycholsäure-d4 wird als interner Standard für die Quantifizierung von Ursodeoxycholsäure mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Sie wird auch zur Untersuchung des Gallensäurenstoffwechsels, der Krankheitsverknüpfung und der Biomarker-Bewertung eingesetzt .
In der Medizin wird Ursodeoxycholsäure zur Behandlung von primärer biliärer Zirrhose, Gallensteinen und anderen Lebererkrankungen eingesetzt. Es wurde gezeigt, dass sie die Apoptose hemmt, die durch Desoxycholsäure oder Ethanol in primären Rattenhepatocyten induziert wird .
Wirkmechanismus
Ursodeoxycholsäure entfaltet ihre Wirkung über mehrere Mechanismen:
Schutz von Cholangiozyten: Sie schützt Cholangiozyten vor der Zytotoxizität hydrophober Gallensäuren, indem sie die Zusammensetzung von gemischten Phospholipid-reichen Mizellen moduliert und die Gallensäurenzytotoxizität reduziert.
Stimulation der hepatobiliären Sekretion: Sie stimuliert die hepatobiliäre Sekretion über Calcium-abhängige und Protein-Kinase-C-alpha-abhängige Mechanismen, was zur Insertion von Transportermolekülen in die kanalikuläre Membran von Hepatozyten führt.
Hemmung der Apoptose: Sie hemmt die durch Gallensäuren induzierte Apoptose, indem sie die Bildung von mitochondrialen Poren und die Membranrekrutierung von Todesrezeptoren verhindert.
Wirkmechanismus
Ursodeoxycholic acid exerts its effects through several mechanisms:
Protection of Cholangiocytes: It protects cholangiocytes against the cytotoxicity of hydrophobic bile acids by modulating the composition of mixed phospholipid-rich micelles and reducing bile acid cytotoxicity.
Stimulation of Hepatobiliary Secretion: It stimulates hepatobiliary secretion via calcium-dependent and protein kinase C-alpha-dependent mechanisms, resulting in the insertion of transporter molecules into the canalicular membrane of hepatocytes.
Inhibition of Apoptosis: It inhibits bile acid-induced apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors.
Vergleich Mit ähnlichen Verbindungen
Comparison with Non-Deuterated Ursodeoxycholic Acid
Physicochemical and Functional Differences
Property | UDCA | UDCA-D4 |
---|---|---|
Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₃₆D₄O₄ |
Molecular Weight | 392.58 g/mol | 396.62 g/mol |
Primary Use | Therapeutic agent | Research tracer |
Solubility | Insoluble in water | Similar hydrophobicity |
Metabolic Tracking | Not applicable | Enabled via deuterium |
Key Findings :
- UDCA-D4 retains the choleretic and cytoprotective properties of UDCA but is distinguished by its isotopic labeling, which facilitates metabolic pathway analysis without altering biological activity under most conditions .
- Studies using UDCA-D4 have elucidated UDCA’s role in reducing ER stress and improving insulin sensitivity in diabetic models, as demonstrated by its non-deuterated counterpart in obesity-related metabolic dysfunction .
Comparison with Other Bile Acids
Structural and Functional Contrasts
Chenodeoxycholic Acid (CDCA)
- Structure : Differs from UDCA in the orientation of the 7-hydroxyl group (α-position in CDCA vs. β in UDCA).
- Function : CDCA is a primary bile acid with higher hydrophobicity, associated with hepatotoxicity at elevated concentrations, whereas UDCA is hepatoprotective .
- Clinical Use : CDCA is used for gallstone dissolution but has a higher risk of liver injury compared to UDCA, which is safer for long-term use in cholestatic diseases .
Taurine-Conjugated UDCA (TUDCA)
- Structure : UDCA conjugated with taurine at the carboxyl group.
- Function : Enhances solubility and bioavailability. TUDCA demonstrates superior efficacy in alleviating ER stress and restoring glucose homeostasis in diabetic mice compared to unconjugated UDCA .
Comparison with Structurally Similar Compounds
Xenodeoxycholic Acid and Lithocholic Acid
- Xenodeoxycholic Acid: An epimer of UDCA, differing in the 7-hydroxyl orientation. It is considered an impurity in UDCA formulations (≤1.0%) and lacks UDCA’s therapeutic efficacy .
- Unlike UDCA, lithocholic acid is associated with cholestasis and is strictly regulated in UDCA formulations (≤0.1%) .
Pharmacological and Clinical Efficacy Comparisons
Research Insights :
Biologische Aktivität
Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterated form of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties in various liver and gastrointestinal disorders. This article explores the biological activity of UDCA-D4, focusing on its mechanisms of action, clinical applications, and research findings.
Overview of Ursodeoxycholic Acid
UDCA-D4 exerts its biological effects through several mechanisms:
- Cytoprotection : UDCA-D4 protects hepatocytes and cholangiocytes from bile acid-induced damage by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and preserves mitochondrial function .
- Choleretic Effect : UDCA-D4 promotes bile flow by inducing the secretion of bile acids and altering the composition of the bile acid pool. This effect is essential in treating cholestasis-related conditions .
- Immunomodulation : The compound has been shown to modulate immune responses in the liver, reducing the expression of major histocompatibility complex class I antigens, which can lead to immune-mediated hepatic injury .
Clinical Applications
UDCA has been widely studied for its therapeutic effects in various conditions:
- Chronic Liver Diseases : Clinical studies indicate that UDCA improves biochemical markers in conditions such as primary biliary cholangitis and primary sclerosing cholangitis. Its cytoprotective effects are particularly beneficial in chronic cholestatic liver diseases .
- Barrett's Esophagus : A pilot clinical study demonstrated that high-dose UDCA treatment improved gastric bile acid composition in patients with Barrett's esophagus but did not significantly alter markers of oxidative DNA damage or cell proliferation .
- Clostridium difficile Infections : Research has shown that UDCA inhibits the growth of C. difficile in vitro, suggesting potential applications in gastrointestinal infections .
Case Study 1: Barrett's Esophagus
A study involving 29 patients with Barrett's esophagus treated with UDCA at doses of 13–15 mg/kg/day for six months revealed significant changes in gastric bile acid composition. However, markers for oxidative DNA damage remained unchanged post-treatment .
Case Study 2: Niemann-Pick Type C Disease
In a case series focusing on Niemann-Pick type C disease, UDCA was found to improve liver dysfunction and restore suppressed liver function tests, indicating its potential role in metabolic disorders .
Research Findings
Recent studies have highlighted various aspects of UDCA-D4's biological activity:
Q & A
Basic Research Questions
Q. What is the scientific rationale for using deuterated analogs like Ursodeoxycholic-2,2,4,4-D4 acid in metabolic studies?
- Methodological Answer : Deuterated compounds enable precise tracking of bile acid metabolism and distribution via isotope-labeled mass spectrometry. The substitution of hydrogen with deuterium at positions 2,2,4,4 reduces metabolic interference while retaining structural integrity, allowing researchers to distinguish endogenous vs. exogenous bile acid pools in in vivo models . This is critical for quantifying hepatic uptake, enterohepatic recirculation, and microbial modification rates.
Q. How should researchers validate the purity and isotopic enrichment of this compound in experimental settings?
- Methodological Answer : Use high-resolution LC-MS/MS with deuterium-specific fragmentation patterns to confirm isotopic purity (≥98 atom % D, as per synthesis standards). Cross-validate with H-NMR to detect residual protonated impurities, particularly at the C-2 and C-4 positions, which may confound pharmacokinetic analyses .
Q. What are the key considerations for designing in vitro assays to study Ursodeoxycholic-D4 acid’s effects on bile acid receptors (e.g., FXR, TGR5)?
- Methodological Answer :
- Receptor Binding Assays : Use fluorescence polarization assays with recombinant FXR/TGR5 to compare binding affinity between deuterated and non-deuterated UDCA. Account for potential isotopic effects on hydrogen bonding.
- Cell-Based Models : Primary hepatocytes or intestinal organoids are preferred over immortalized lines to preserve physiological bile acid transport kinetics. Include controls for deuterium-induced cytotoxicity, as high concentrations may alter membrane fluidity .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictory findings on Ursodeoxycholic acid’s efficacy in cholestatic liver diseases (e.g., PBC vs. PSC)?
- Methodological Answer :
- Pharmacokinetic Profiling : Administer Ursodeoxycholic-D4 acid in PBC/PSC animal models (e.g., Mdr2 mice) to quantify tissue-specific accumulation via isotope tracing. This helps clarify whether therapeutic failures in PSC arise from insufficient biliary enrichment or receptor desensitization .
- Microbiome Interactions : Use germ-free models to isolate host vs. microbial metabolism of deuterated UDCA. Metagenomic sequencing can identify bacterial taxa responsible for deconjugation or epimerization, which may reduce bioavailability in specific patient subgroups .
Q. What experimental strategies mitigate confounding factors in clinical trials combining Ursodeoxycholic-D4 acid with probiotics (e.g., NAFLD studies)?
- Methodological Answer :
- Stratified Randomization : Group participants by baseline fecal bile acid profiles (via LC-MS) to control for microbiome variability.
- Dose Escalation : Use deuterated UDCA to monitor real-time interactions with probiotics (e.g., Bifidobacterium spp.) in dual-cohort designs. Track isotopic enrichment in serum and stool to distinguish direct drug effects from probiotic-mediated modulation .
Q. How do researchers reconcile discrepancies in UDCA’s anti-inflammatory effects across preclinical and clinical studies?
- Methodological Answer :
- Mechanistic Deconvolution : In murine colitis models, combine Ursodeoxycholic-D4 acid with C-glucose tracing to map its impact on immunometabolic pathways (e.g., NLRP3 inflammasome suppression vs. PPARγ activation).
- Post-Hoc Biomarker Analysis : In clinical datasets (e.g., COVID-19 cohorts), correlate deuterated UDCA levels with IL-6/TNF-α reductions. Adjust for confounders like hepatic CYP3A4 activity, which may accelerate UDCA clearance in critically ill patients .
Q. Data Analysis & Translational Challenges
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetics of deuterated UDCA in long-term studies?
- Methodological Answer : Employ population pharmacokinetic (PopPK) modeling with NONMEM or Monolix to handle sparse sampling and inter-individual variability. Incorporate covariates like BMI, albumin levels, and SLCO1B1 polymorphisms, which influence bile acid transport efficiency .
Q. How can isotopic dilution techniques improve the detection limit of UDCA in complex biological matrices?
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-QGCKUCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-46-7 | |
Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.